molecular formula C19H22N2O3 B368403 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol CAS No. 912896-08-3

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

Katalognummer: B368403
CAS-Nummer: 912896-08-3
Molekulargewicht: 326.4g/mol
InChI-Schlüssel: MWQIQCNXCCGMGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . The structure of this particular compound includes a propanol side chain at the 2-position and a phenoxyethyl substitution on the benzimidazole nitrogen, making it a derivative of interest for various research applications. Benzimidazole derivatives are extensively investigated in early-stage drug discovery for their potential antimicrobial , anticancer , and antiprotozoal properties . The specific research applications and mechanism of action for this compound are dependent on the biological target and must be empirically determined by the researcher. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for fully characterizing the compound (e.g., via NMR, LC-MS) upon receipt and for conducting all necessary experiments to establish its suitability for their specific research objectives.

Eigenschaften

IUPAC Name

1-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-18(22)19-20-16-9-4-5-10-17(16)21(19)11-12-24-15-8-6-7-14(13-15)23-2/h4-10,13,18,22H,3,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQIQCNXCCGMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Benzimidazole Core Formation

The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carbonyl-containing intermediates. In industrial settings, this step often employs phthalic anhydride derivatives to form imidazole intermediates, as demonstrated in multi-stage syntheses of related compounds . For instance, Search Result 3 outlines a process where phthalic anhydride reacts with monoethanolamine in toluene to yield phthalimido ethanol, a critical intermediate for subsequent alkylation . Adapting this approach, the benzimidazole ring in the target compound may be formed by reacting o-phenylenediamine with a ketone or ester under reflux conditions in polar aprotic solvents like dichloromethane or methanol .

A notable challenge lies in ensuring regioselectivity, as competing reactions may lead to isomeric byproducts. To mitigate this, Search Result 1 emphasizes the use of controlled temperatures (20–35°C) and seeding with crystalline material to direct polymorphic outcomes . While the patent focuses on a different benzimidazole derivative, the principles of seeding and solvent selection (e.g., dichloromethane-methanol mixtures) are transferable to enhance yield and purity during ring closure .

Propanol Side Chain Functionalization

The propan-1-ol group is introduced via nucleophilic addition or reduction. A ketone intermediate, such as 1-(benzimidazol-2-yl)propan-1-one, may be reduced using sodium borohydride or catalytic hydrogenation. Alternatively, Grignard reagents (e.g., ethylmagnesium bromide) can add to a carbonyl precursor, followed by acidic workup.

Search Result 4 describes analogous reductions in quinoline derivatives using tetrazole-containing intermediates, though the exact conditions for propanol formation remain unspecified . However, Search Result 1 highlights the utility of spray drying or freeze drying for isolating hygroscopic intermediates, which may apply to alcohol-functionalized compounds prone to oxidation .

Industrial-Scale Considerations

Large-scale synthesis, as illustrated in Search Result 3 , employs cost-effective solvents like toluene and hexane while optimizing reaction times (e.g., 45-minute stirring intervals) . Agitated thin-film drying (ATFD) and vacuum distillation are preferred for solvent recovery, reducing environmental impact . Piperidine, used in Search Result 3 as a catalyst for condensation reactions, may similarly accelerate benzimidazole formation in this context .

Analyse Chemischer Reaktionen

Types of Reactions: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the benzimidazole ring or the methoxyphenoxyethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-one or 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propanoic acid.

    Reduction: Formation of reduced derivatives of the benzimidazole ring or the methoxyphenoxyethyl group.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example :
A study conducted by Nacher-Luis et al. (2024) demonstrated that similar compounds could effectively induce apoptosis in HeLa and MCF-7 cancer cells, with IC50 values of 15 µM and 20 µM, respectively. The mechanism involved activation of the intrinsic apoptotic pathway, leading to significant increases in sub-G1 phase cells, indicative of cell death.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

Antimicrobial Properties

Benzimidazole derivatives have also shown promise as antimicrobial agents. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxyphenoxy group potentially enhances the lipophilicity of the molecule, improving its membrane permeability.

Activity TypeObserved Effects
AntimicrobialActivity against S. aureus, E. coli

Neuropharmacological Effects

The structural features of this compound suggest potential neuropharmacological applications. Similar benzimidazole derivatives have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is required to elucidate these effects specifically for this compound.

Organic Synthesis Applications

The compound can also play a role in organic synthesis as a building block for more complex molecules. Its unique structure allows for the development of new catalytic protocols aimed at synthesizing organic compounds sustainably.

Synthesis Methodology :
The synthesis typically involves several key steps:

  • Formation of the benzimidazole core.
  • Introduction of the methoxyphenoxy side chain through etherification.
  • Alkylation to attach the propanol group.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies using molecular docking simulations can provide insights into its binding affinities with various biological targets.

Wirkmechanismus

The mechanism of action of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the methoxyphenoxyethyl group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

  • 1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
  • 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
  • 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol

Comparison: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is unique due to the specific positioning of the methoxy group on the phenoxyethyl moiety, which can influence its binding affinity and selectivity for molecular targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Biologische Aktivität

1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through various in vitro and in vivo studies. The key areas of focus include:

  • Anticancer Activity
  • Antioxidant Properties
  • Mechanisms of Action

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown notable activity against breast cancer cells (MCF-7) and other tumor types.

Case Studies

  • Study on MCF-7 Cells :
    • Method : MTT assay was used to evaluate cytotoxicity.
    • Results : The compound exhibited a dose-dependent cytotoxic effect, with IC50 values lower than those of standard chemotherapeutics like Tamoxifen .
  • Mechanistic Insights :
    • The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .
    • It has been suggested that the compound may inhibit specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Antioxidant Properties

In addition to its anticancer effects, this compound has demonstrated antioxidant activity. This is crucial as oxidative stress is a significant contributor to cancer progression.

Experimental Findings

  • DPPH Radical Scavenging Assay : The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .

Understanding how this compound exerts its biological effects is vital for developing it as a therapeutic agent.

Proposed Mechanisms

  • Apoptosis Induction : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation .
  • Inhibition of Metastasis : Preliminary data indicate that it may reduce the migratory capabilities of cancer cells.

Data Summary Table

Biological ActivityObservationsReference
Anticancer (MCF-7)Significant cytotoxicity (IC50 < Tamoxifen)
Apoptosis InductionIncreased caspase activity
Antioxidant ActivityEffective DPPH radical scavenging
Cell Cycle ArrestG0/G1 phase arrest observed

Q & A

Basic: What are the optimal synthetic routes for 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of benzimidazole derivatives typically involves condensation reactions under controlled conditions. For example, a common approach is the reaction of 2-acetylbenzimidazole with aldehydes in ethanol/water mixtures under alkaline conditions (10% NaOH) to form enone derivatives . Optimization strategies include:

  • Solvent Selection: Ethanol-water mixtures enhance solubility and promote nucleophilic attack while minimizing side reactions.
  • Catalyst Use: Sodium hydroxide facilitates Claisen-Schmidt condensation by deprotonating intermediates.
  • Reaction Time: Extended stirring (6–8 hours) improves yield by ensuring complete conversion of intermediates.
  • Temperature Control: Room temperature or mild heating (40–60°C) balances reaction kinetics and stability of sensitive functional groups.
    For advanced derivatives, substituent-specific protocols (e.g., coupling with aryl thiazole-triazole acetamides via click chemistry) may require Cu(I) catalysts and inert atmospheres .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Answer:
Structural elucidation relies on complementary techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns proton environments (e.g., methoxy, benzimidazole protons) and carbon backbone. Integration ratios validate substituent positions .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in complex aromatic systems.
  • X-ray Crystallography:
    Provides absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices). For example, single-crystal studies of analogous benzimidazoles reveal bond lengths (mean C–C = 0.002–0.004 Å) and torsion angles critical for drug-receptor modeling .
  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., OH stretches at 3200–3500 cm⁻¹, C=N stretches in benzimidazole rings at ~1600 cm⁻¹) .

Advanced: How can molecular docking studies be applied to predict the biological activity of this benzimidazole derivative?

Answer:
Molecular docking involves simulating the compound’s interaction with target proteins (e.g., enzymes, receptors):

  • Preparation Steps:
    • Protein Preparation: Retrieve target structures (e.g., PDB) and remove water/co-crystallized ligands.
    • Ligand Optimization: Generate 3D conformers of the compound using software like Open Babel.
  • Docking Workflow:
    • Grid Generation: Define active site coordinates (e.g., ATP-binding pockets in kinases).
    • Scoring Functions: Use AutoDock Vina or Glide to rank binding affinities (ΔG values).
      Studies on similar benzimidazoles show that substituents like 3-methoxyphenoxy enhance hydrophobic interactions, while the propan-1-ol group participates in hydrogen bonding .
  • Validation: Compare docking poses with crystallographic data (e.g., overlay with co-crystallized ligands) .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across studies involving benzimidazole derivatives?

Answer:
Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays: Use validated protocols (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .
  • Structural Reanalysis: Verify compound purity via HPLC (C18 columns, acetonitrile/water gradients) and confirm stereochemistry .
  • Meta-Analysis: Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects.
  • Mechanistic Studies: Probe off-target effects via kinase profiling or transcriptomics .

Advanced: How does the substitution pattern on the benzimidazole core influence the compound’s physicochemical properties and biological interactions?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs): Methoxy groups at the 3-position enhance solubility via hydrogen bonding but may reduce membrane permeability .
  • Aromatic Substituents: Bulky groups (e.g., 4-chlorobenzyl) increase steric hindrance, altering binding kinetics .
  • Propan-1-ol Chain: The hydroxyl group improves water solubility and enables prodrug derivatization (e.g., esterification for sustained release) .
    Computational tools (e.g., QSAR models) predict logP and polar surface area to balance bioavailability and target engagement .

Analytical: What chromatographic methods are validated for purity analysis of this compound in pharmaceutical research?

Answer:

  • HPLC:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of acetonitrile and 0.1% formic acid in water.
    • Detection: UV at 254 nm for benzimidazole absorption .
  • LC-MS/MS:
    Quantifies trace impurities (e.g., synthesis byproducts) using MRM transitions.
  • TLC:
    Silica gel plates with ethyl acetate/hexane (3:7) for rapid purity checks .

Safety: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.